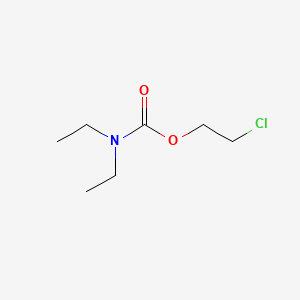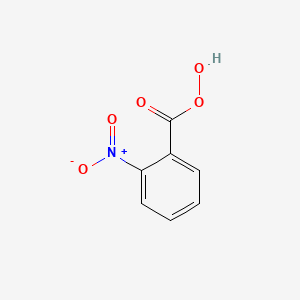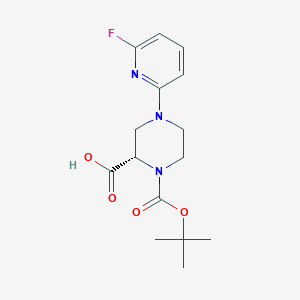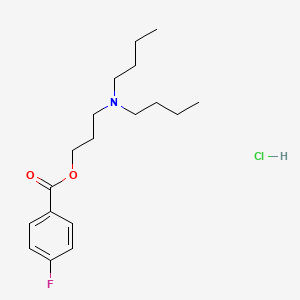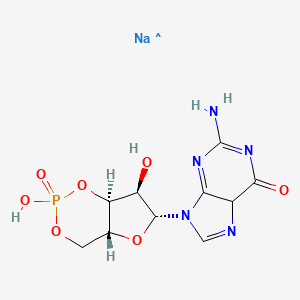
Pascaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pascaine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a low molecular weight polyamine, which plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pascaine typically involves the reaction of specific amines with aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired polyamine structure. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pascaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as substituted amines, aldehydes, and ketones, which have their own unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Pascaine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in cellular processes such as cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
Pascaine exerts its effects by interacting with specific molecular targets within cells. It can bind to nucleic acids and proteins, influencing their structure and function. This interaction can modulate various cellular pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
Pascaine is similar to other polyamines such as putrescine, spermidine, and spermine. it is unique in its specific binding affinities and effects on cellular processes. Unlike other polyamines, this compound has been shown to have distinct effects on gene expression and protein synthesis.
List of Similar Compounds
- Putrescine
- Spermidine
- Spermine
Eigenschaften
CAS-Nummer |
15767-73-4 |
|---|---|
Molekularformel |
C20H27N3O6 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
4-amino-2-hydroxybenzoic acid;2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H20N2O3.C7H7NO3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16;8-4-1-2-5(7(10)11)6(9)3-4/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1-3,9H,8H2,(H,10,11) |
InChI-Schlüssel |
HRACVNXTSHEBIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O.C1=CC(=C(C=C1N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)
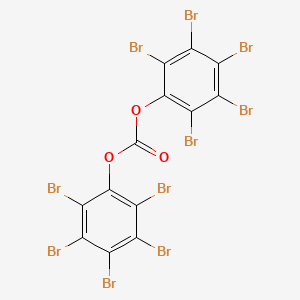
![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
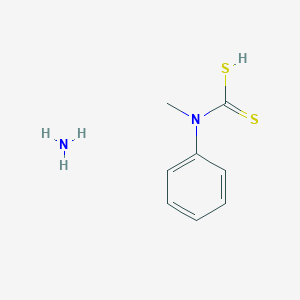
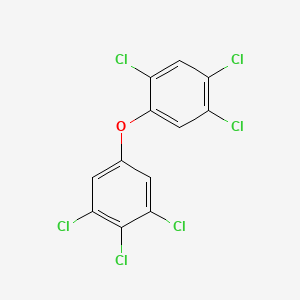
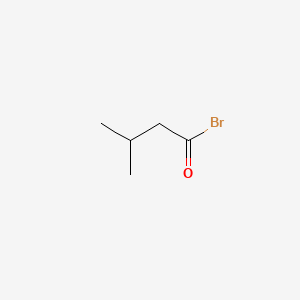
![4-methyl-7-sulfanyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13734927.png)
